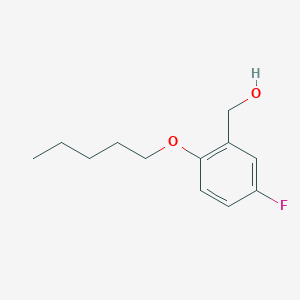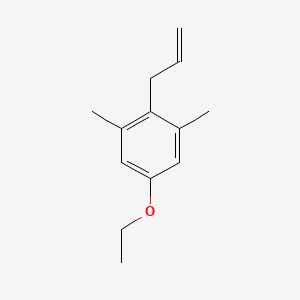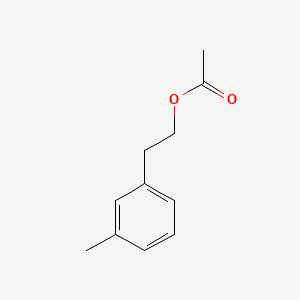
3-Methylphenethyl acetate
Vue d'ensemble
Description
3-Methylphenethyl acetate is an organic compound with a pleasant floral odor. It is commonly used in the fragrance and flavor industry due to its aromatic properties. The compound is a derivative of phenethyl alcohol, where the hydroxyl group is replaced by an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylphenethyl acetate can be synthesized through the esterification of phenethyl alcohol with acetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
C8H10O+CH3COOH→C10H12O2+H2O
Industrial Production Methods: In industrial settings, the production of phenethyl alcohol, m-methyl-, acetate often involves the use of microwave-assisted esterification. This method is more efficient and effective compared to conventional methods. The process parameters, such as microwave power, catalyst concentration, and reaction time, are optimized to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylphenethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group, regenerating phenethyl alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are frequently used reducing agents.
Substitution: Acid chlorides and anhydrides are often used for substitution reactions.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenethyl alcohol.
Substitution: Various esters and ethers depending on the substituent used.
Applications De Recherche Scientifique
3-Methylphenethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory agent.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of phenethyl alcohol, m-methyl-, acetate involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This action is particularly effective against bacterial cells, where it inhibits protein synthesis and disrupts DNA and RNA synthesis . The conversion of phenethyl alcohol to its corresponding aldehyde also plays a role in its bactericidal activity.
Comparaison Avec Des Composés Similaires
3-Methylphenethyl acetate can be compared with other similar compounds such as:
Phenethyl alcohol: The parent compound with a hydroxyl group instead of an acetate group.
Benzyl acetate: Another ester with a similar aromatic structure but different functional groups.
Cinnamyl acetate: An ester with a cinnamyl group, offering different aromatic properties.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct aromatic properties and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propriétés
IUPAC Name |
2-(3-methylphenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-4-3-5-11(8-9)6-7-13-10(2)12/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKZKRLPKQXFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187392 | |
| Record name | Phenethyl alcohol, m-methyl-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33709-40-9 | |
| Record name | Benzeneethanol, 3-methyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33709-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl alcohol, m-methyl-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033709409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC190948 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenethyl alcohol, m-methyl-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


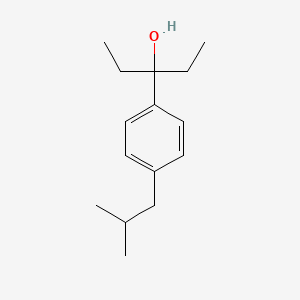
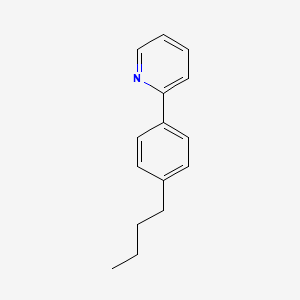

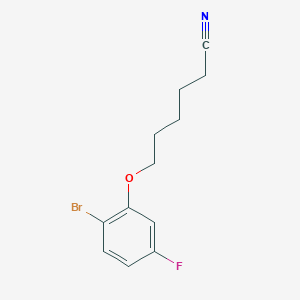
![4-[(Di-iso-propylamino)methyl]thiophenol](/img/structure/B7993465.png)
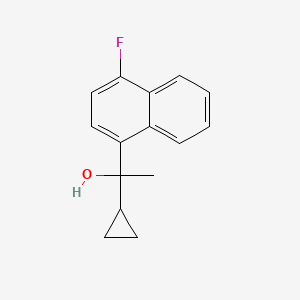
![3-[(Diethylamino)methyl]thiophenol](/img/structure/B7993475.png)
![2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7993489.png)
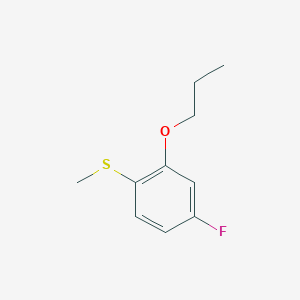
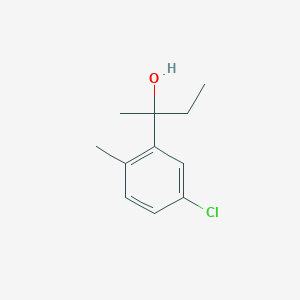
![2-[4-(Methylthio)phenyl]-2-propanol](/img/structure/B7993500.png)
